molecular formula C9H15N3O5 B1434830 [5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid CAS No. 1803561-29-6

[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid

Cat. No. B1434830
CAS RN: 1803561-29-6
M. Wt: 245.23 g/mol
InChI Key: SZLPVBUTGQRBNM-UHFFFAOYSA-N
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Description

[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method that involves several steps. It has been studied for its mechanism of action and biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Therapeutic Potency of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives exhibit a broad spectrum of bioactivities due to their ability to effectively bind with different enzymes and receptors through multiple weak interactions. This structural feature enables these compounds to be extensively used in the treatment of various ailments, highlighting their significant development value in medicinal chemistry. They show promising applications as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents (Verma et al., 2019).

Synthetic and Pharmacological Research

Recent advancements in the synthesis and pharmacological evaluation of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives underscore their favorable physical, chemical, and pharmacokinetic properties. These properties significantly enhance their pharmacological activity, showcasing a wide range of actions including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The ongoing research in this field aims to develop new therapeutic agents that are more effective and have fewer side effects (Wang et al., 2022).

Significance in Drug Development

1,3,4-Oxadiazole containing compounds hold a special place in synthetic medicinal chemistry, serving as surrogates (bioisosteres) of carboxylic acids, carboxamides, and esters. Their wide application range beyond pharmacology, into areas such as polymers, luminescence materials, and corrosion inhibitors, further highlights their versatility. This diversity in application underlines the oxadiazole core as a structural subunit of significant importance for the development of new drug candidates for treating many diseases (Rana et al., 2020).

Innovative Synthesis and Medicinal Applications

Innovative methods for the synthesis of 1,3,4-oxadiazole derivatives and their medicinal applications have been a focus of recent research. The developments in this field offer valuable insights into the exploration of new therapeutic species for society, potentially leading to the discovery of novel treatments for various diseases (Nayak & Poojary, 2019).

properties

IUPAC Name

[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.C2H2O4/c1-5(2)3-6-9-10-7(4-8)11-6;3-1(4)2(5)6/h5H,3-4,8H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLPVBUTGQRBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(O1)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid
Reactant of Route 2
Reactant of Route 2
[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid
Reactant of Route 3
[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid
Reactant of Route 4
[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid
Reactant of Route 5
Reactant of Route 5
[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid
Reactant of Route 6
[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid

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